(2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, which includes a morpholine ring and a thienyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with 5-methyl-3-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the methanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The morpholine ring is a common motif in pharmaceuticals, and the thienyl group may confer additional biological activity.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, materials, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The morpholine ring can mimic natural substrates, while the thienyl group may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylmorpholino)(3-thienyl)methanone
- (2,6-Dimethylmorpholino)(5-methyl-2-thienyl)methanone
- (2,6-Dimethylmorpholino)(4-thienyl)methanone
Uniqueness
(2,6-DIMETHYLMORPHOLINO)(5-METHYL-3-THIENYL)METHANONE is unique due to the specific positioning of the methyl groups on the morpholine ring and the thienyl group. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-methylthiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-5-13(6-9(2)15-8)12(14)11-4-10(3)16-7-11/h4,7-9H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJNWZVOWFRQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CSC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.